

"2-Benzyl-1,3-thiazole-4-carboxylic acid" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Benzyl-1,3-thiazole-4-carboxylic
acid

Cat. No.: B1270435

[Get Quote](#)

Technical Guide: 2-Benzyl-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Benzyl-1,3-thiazole-4-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a general synthesis protocol, and discusses the potential therapeutic applications based on the known biological activities of the broader thiazole class of compounds.

Core Compound Data

The fundamental molecular and physical properties of **2-Benzyl-1,3-thiazole-4-carboxylic acid** are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

Property	Value
Molecular Formula	C ₁₁ H ₉ NO ₂ S
Molecular Weight	219.26 g/mol
CAS Number	36916-44-6
InChI Key	OUVVHURAIHESSK-UHFFFAOYSA-N

Synthesis Protocol

The synthesis of 2-substituted-1,3-thiazole-4-carboxylic acids can be achieved through various synthetic routes. The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring. Below is a generalized experimental protocol that can be adapted for the synthesis of the title compound.

Reaction Scheme: A common approach involves the condensation of a thioamide with an α -halocarbonyl compound. For the synthesis of **2-Benzyl-1,3-thiazole-4-carboxylic acid**, phenylthioacetamide and a 3-halo-2-oxobutanoic acid derivative would be suitable starting materials.

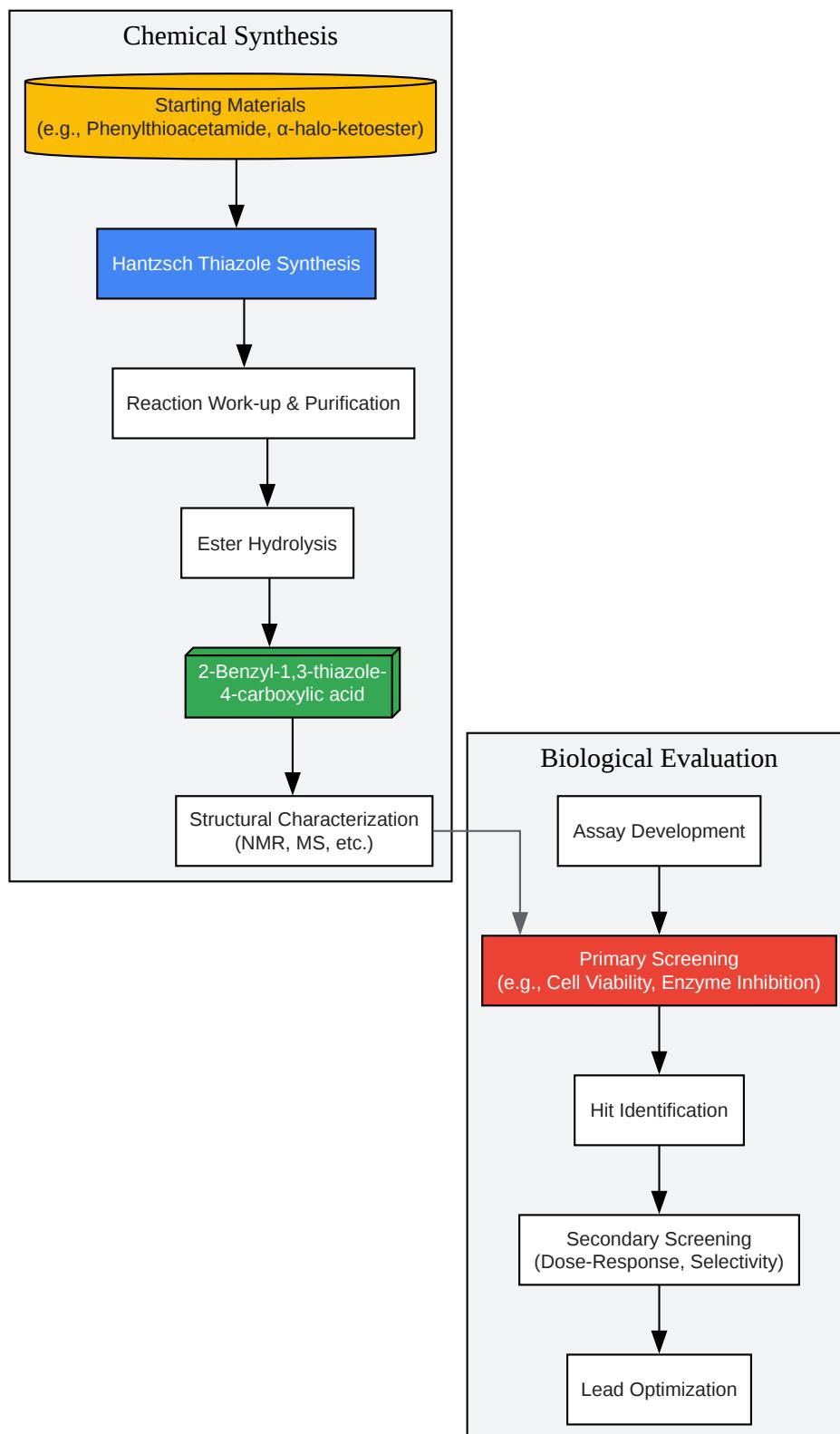
Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)

- Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of phenylthioacetamide and ethyl 3-bromo-2-oxobutanoate in a suitable solvent such as ethanol or acetonitrile.
- Reaction Conditions:** Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
- Work-up:** Upon completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure.
- Purification of Ester Intermediate:** The resulting crude product, the ethyl ester of **2-benzyl-1,3-thiazole-4-carboxylic acid**, is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

- **Hydrolysis:** The purified ester is then subjected to hydrolysis to yield the carboxylic acid. This is typically achieved by refluxing with an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the final product.
- **Final Purification:** The precipitated **2-Benzyl-1,3-thiazole-4-carboxylic acid** is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.

Potential Biological Significance and Therapeutic Applications

The thiazole nucleus is a prominent scaffold in a multitude of FDA-approved drugs and biologically active compounds. While specific biological data for **2-Benzyl-1,3-thiazole-4-carboxylic acid** is not extensively documented in publicly available literature, the broader class of thiazole derivatives has demonstrated a wide array of pharmacological activities. This suggests that the title compound could serve as a valuable starting point for the development of novel therapeutic agents.


Thiazole-containing molecules have been reported to exhibit activities including:

- **Anti-inflammatory:** Certain thiazole derivatives have been investigated as inhibitors of inflammatory pathways.
- **Antimicrobial:** The thiazole ring is a key component in some antibacterial and antifungal agents.
- **Anticancer:** Various substituted thiazoles have shown promise as antiproliferative agents, acting on a range of cellular targets.
- **Antiviral:** The structural motif is present in some antiviral medications.

Given this context, **2-Benzyl-1,3-thiazole-4-carboxylic acid** is a compound of significant interest for screening in various biological assays to uncover its potential therapeutic value.

Logical Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of a novel chemical entity like **2-Benzyl-1,3-thiazole-4-carboxylic acid** in a drug discovery context.

[Click to download full resolution via product page](#)

Caption: A generalized workflow from chemical synthesis to biological screening.

- To cite this document: BenchChem. ["2-Benzyl-1,3-thiazole-4-carboxylic acid" molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1270435#2-benzyl-1-3-thiazole-4-carboxylic-acid-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com